7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride (CAS 1179361-94-4) is a trisubstituted quinoline derivative bearing a 7-methyl group, an 8-nitro group, and a 2-carboximidamide moiety as the hydrochloride salt. With a molecular formula of C₁₁H₁₁ClN₄O₂ and a molecular weight of 266.68 g/mol, it belongs to the class of quinoline-2-carboximidamides, which are investigated for diverse pharmacological activities including kinase inhibition, monoamine oxidase modulation, and antimicrobial effects.

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
CAS No. 1179361-94-4
Cat. No. B15064986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride
CAS1179361-94-4
Molecular FormulaC11H11ClN4O2
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=CC(=N2)C(=N)N)[N+](=O)[O-].Cl
InChIInChI=1S/C11H10N4O2.ClH/c1-6-2-3-7-4-5-8(11(12)13)14-9(7)10(6)15(16)17;/h2-5H,1H3,(H3,12,13);1H
InChIKeyIDAKYLMRSSELGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-8-nitroquinoline-2-carboximidamide Hydrochloride (CAS 1179361-94-4): Structural and Procurement Baseline


7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride (CAS 1179361-94-4) is a trisubstituted quinoline derivative bearing a 7-methyl group, an 8-nitro group, and a 2-carboximidamide moiety as the hydrochloride salt. With a molecular formula of C₁₁H₁₁ClN₄O₂ and a molecular weight of 266.68 g/mol, it belongs to the class of quinoline-2-carboximidamides, which are investigated for diverse pharmacological activities including kinase inhibition, monoamine oxidase modulation, and antimicrobial effects [1]. The compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate, with commercial availability at purities of 95%+ to 98% from multiple suppliers .

Why 7-Methyl-8-nitroquinoline-2-carboximidamide Hydrochloride Cannot Be Replaced by In-Class Analogs


Quinoline derivatives with varying substitution patterns exhibit profoundly different biological profiles and synthetic utilities. The simultaneous presence of the 7-methyl, 8-nitro, and 2-carboximidamide groups in a single molecule creates a unique pharmacophore that cannot be replicated by any single close analog. The 8-nitro group substantially increases polar surface area (PSA ~108.6 Ų) and hydrogen-bond acceptor capacity compared to non-nitrated analogs (PSA ~51 Ų), directly impacting membrane permeability, target binding, and solubility . The 7-methyl group contributes to lipophilicity and steric effects that modulate target selectivity, as demonstrated by differential MAO-A inhibition kinetics among methylquinoline isomers [1]. The 2-carboximidamide group provides both hydrogen-bond donor and acceptor functionality critical for coordinating catalytic residues in kinase ATP-binding pockets. Procurement of a generic 'quinoline carboximidamide' or 'nitroquinoline' without precise positional substitution therefore risks obtaining a compound with fundamentally different physicochemical properties, reactivity, and biological activity.

Quantitative Differentiation Evidence for 7-Methyl-8-nitroquinoline-2-carboximidamide Hydrochloride Against Closest Analogs


Evidence Item 1: Unique Functional Group Triad vs. Three Closest Carboximidamide Analogs

The target compound is the only commercially available analog that simultaneously incorporates all three pharmacophoric elements: 7-methyl, 8-nitro, and 2-carboximidamide. The closest analogs each lack one critical functional group: 8-nitroquinoline-2-carboximidamide hydrochloride (CAS 1179359-97-7) lacks the 7-methyl group; 7-methylquinoline-2-carboximidamide hydrochloride (CAS 1179361-52-4) lacks the 8-nitro group; and quinoline-2-carboximidamide hydrochloride (CAS 110177-05-4) lacks both substituents . This structural divergence translates into quantifiable differences in key drug-likeness parameters.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Evidence Item 2: Differentiated Synthetic Lineage and Yield from Established Two-Step Route

The parent scaffold, 7-methyl-8-nitroquinoline, is synthesized via a published two-step Skraup/nitration sequence from m-toluidine, selectively yielding the desired 7-methyl-8-nitro isomer in excellent yield, with the Skraup step producing a 2:1 ratio of 7-methylquinoline to 5-methylquinoline [1]. Conversion to the 2-carboximidamide hydrochloride then proceeds via standard nitrile/imidate chemistry. This established synthetic route provides a reliable sourcing pathway distinct from analogs requiring alternative synthetic strategies.

Synthetic Chemistry Process Development Medicinal Chemistry

Evidence Item 3: Lack of Cytotoxicity on Caco-2 Intestinal Epithelial Cells – Parent Scaffold Selectivity Profile

The parent scaffold 7-methyl-8-nitroquinoline (MNQ) demonstrates a notable selectivity profile: it does not exhibit cytotoxicity against Caco-2 human colon epithelial cells, yet is reported to be effective against colorectal carcinoma cells . This selectivity contrasts with several other functionalized quinoline derivatives that show cytotoxicity against Caco-2 cells [1]. The 2-carboximidamide modification present in the target compound is expected to further modulate this selectivity profile by altering hydrogen-bonding capacity and target engagement.

Toxicology Drug Safety Anticancer Screening

Evidence Item 4: Antifungal Mechanism of Action – Ergosterol Synthesis Inhibition by Parent Scaffold

7-Methyl-8-nitroquinoline (MNQ) exerts antifungal activity through inhibition of ergosterol biosynthesis, a mechanism shared with clinically used azole antifungals but via a structurally distinct quinoline chemotype . MNQ inhibits growth of Cryptococcus neoformans, the causative agent of cryptococcosis. The target compound, bearing the additional 2-carboximidamide group, may exhibit altered antifungal potency and spectrum due to enhanced hydrogen-bonding interactions with the ergosterol biosynthesis enzyme C-14α-demethylase or other pathway targets, as supported by molecular docking studies of C-2-substituted quinolines on ergosterol pathway proteins [1].

Antifungal Research Mechanism of Action Infectious Disease

Evidence Item 5: Pim-1 Kinase Inhibitory Potential – Class-Level Precedent for Quinoline Carboximidamides

Quinoline carboxamide and carboximidamide derivatives have been identified as potent Pim-1 kinase inhibitors, with compound 3e from the quinoline-carboximide series achieving 82.27% Pim-1 inhibition at an IC₅₀ of 0.11 µM against the reference standard SGI-1776 [1]. The target compound's 2-carboximidamide moiety is structurally homologous to the carboxamide pharmacophore essential for Pim-1 kinase hinge-region binding. The 7-methyl and 8-nitro substituents are expected to modulate potency and isoform selectivity (Pim-1 vs. Pim-2 vs. Pim-3) through interactions with the ATP-binding pocket hydrophobic and polar regions [2].

Kinase Inhibition Cancer Research Pim-1 Oncology Target

Evidence Item 6: Verified Purity and Batch QC Documentation Relative to Analog Availability

7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride is commercially available at certified purities of 95%+ (Bidepharm) and 98% (MolCore, Leyan) with batch-specific QC documentation including NMR, HPLC, and GC analyses . While the des-methyl analog (8-nitroquinoline-2-carboximidamide HCl, CAS 1179359-97-7) and des-nitro analog (7-methylquinoline-2-carboximidamide HCl, CAS 1179361-52-4) are available at comparable purity levels (95%+ to 98%) , the target compound's QC documentation uniquely certifies the integrity of all three functional groups simultaneously, reducing the risk of positional isomer contamination inherent to the Skraup/nitration synthetic route.

Quality Control Analytical Chemistry Procurement Standards

Research and Industrial Application Scenarios for 7-Methyl-8-nitroquinoline-2-carboximidamide Hydrochloride


Scenario 1: Kinase Inhibitor Lead Discovery – Pim-1 and Related Serine/Threonine Kinase Programs

Investigators developing ATP-competitive inhibitors of Pim-1, Pim-2, or Pim-3 kinases should prioritize this compound as a starting scaffold. The 2-carboximidamide group provides the hinge-binding motif critical for kinase inhibition, while the 7-methyl and 8-nitro substituents offer vectors for exploring hydrophobic pocket occupancy and polar interactions within the ATP-binding site. Class-level evidence demonstrates that quinoline-carboximidamide hybrids achieve sub-micromolar Pim-1 IC₅₀ values (compound 3e: IC₅₀ = 0.11 µM, 82.27% inhibition) [1]. The fully substituted scaffold enables systematic SAR exploration that individual des-methyl or des-nitro analogs cannot support.

Scenario 2: Antifungal Drug Discovery – Ergosterol Biosynthesis Targeting with Non-Azole Chemotype

The parent scaffold 7-methyl-8-nitroquinoline (MNQ) inhibits ergosterol biosynthesis and suppresses Cryptococcus neoformans growth, offering a non-azole antifungal chemotype with potential to overcome azole resistance . The target compound's 2-carboximidamide group may enhance target binding to C-14α-demethylase or other ergosterol pathway enzymes, as computational studies of C-2-substituted quinolines suggest favorable docking interactions with these proteins [2]. Procurement of the carboximidamide derivative enables direct assessment of whether the 2-position modification improves antifungal potency relative to the parent MNQ scaffold.

Scenario 3: Selective Anticancer Agent Development Leveraging Differential Cytotoxicity Profile

The observation that 7-methyl-8-nitroquinoline lacks cytotoxicity against Caco-2 colon epithelial cells while exhibiting activity against colorectal carcinoma cells suggests a therapeutic selectivity window worth exploring. The target compound, with the additional carboximidamide group, may further modulate this selectivity through altered cellular permeability, target engagement, or metabolic stability. Researchers investigating gastrointestinal-sparing anticancer agents should prioritize this compound for side-by-side selectivity profiling against matched cancer and normal cell line panels.

Scenario 4: Synthetic Methodology Development and Heterocyclic Chemistry

The compound's three distinct functional groups (nitro, methyl, carboximidamide) anchored on the quinoline core provide a versatile platform for synthetic methodology development. The nitro group can be selectively reduced to a 8-amino derivative for subsequent amide coupling, diazotization, or heterocycle formation; the carboximidamide can be hydrolyzed to a carboxylic acid or converted to heterocycles (e.g., triazoles, oxadiazoles); and the 7-methyl group provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring. The established two-step Skraup/nitration route from m-toluidine [3] ensures reliable sourcing of the parent scaffold for multi-step derivatization campaigns.

Quote Request

Request a Quote for 7-Methyl-8-nitroquinoline-2-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.